Product packaging for methyl 5-(bromomethyl)furan-2-carboxylate(Cat. No.:CAS No. 70117-25-8)

methyl 5-(bromomethyl)furan-2-carboxylate

Cat. No.: B1620881
CAS No.: 70117-25-8
M. Wt: 219.03 g/mol
InChI Key: WHBQNMWZLZKDSD-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)furan-2-carboxylate (CAS 2527-99-3) is a versatile furan-based chemical building block with significant value in medicinal chemistry and drug discovery research. Its molecular formula is C 7 H 7 BrO 3 . The compound features both an ester group and a reactive bromomethyl group on the furan ring, making it a crucial intermediate for the design and synthesis of novel bioactive molecules through various substitution reactions . This reagent is prominently used in phenotypic screening-based drug discovery programs. It serves as a direct precursor in the synthesis of a series of furan-2-carboxylic acid derivatives that are being investigated for the amelioration of Type 2 Diabetes Mellitus (T2DM) . These derivatives, synthesized by reacting this compound with appropriate phenols, have shown potent activity in suppressing hepatic gluconeogenesis, a key factor in hyperglycemia, representing a unique mechanism of action distinct from metformin . Furthermore, the bromomethyl group is a reactive handle for constructing more complex structures, such as through reductive amination to create amine derivatives for biological activity studies . Researchers utilize this compound to develop potential therapeutic agents, and it is strictly for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO3 B1620881 methyl 5-(bromomethyl)furan-2-carboxylate CAS No. 70117-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(bromomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBQNMWZLZKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362580
Record name Methyl 5-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70117-25-8
Record name Methyl 5-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 Bromomethyl Furan 2 Carboxylate

Strategies for the Preparation of Methyl 5-(hydroxymethyl)furan-2-carboxylate Precursors

The synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate can be approached through various routes, often starting from biomass-derived materials.

Biomass-Derived Routes to Furanic Carboxylates

Furanic carboxylates, including the precursor for methyl 5-(bromomethyl)furan-2-carboxylate, can be sourced from renewable biomass.

From D-glucono-δ-lactone and Furfuryl Alcohol : One common starting material is furfuryl alcohol, which can be derived from the dehydration of sugars found in lignocellulosic biomass. researchgate.net Furfuryl alcohol serves as a versatile platform molecule for the synthesis of a variety of furan (B31954) derivatives. researchgate.netorientjchem.org Research has demonstrated the conversion of furfural (B47365), another biomass-derived compound, into furfuryl alcohol. researchgate.net

From 5-Hydroxymethylfurfural (B1680220) (HMF) : 5-Hydroxymethylfurfural (HMF) is a key bio-based platform chemical that can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). researchgate.netmdpi.com This acid is a direct precursor to the desired ester. The selective oxidation of HMF is a significant area of research, with various biocatalytic and chemocatalytic methods being explored. researchgate.netmdpi.com Whole-cell biocatalysts have shown promise in converting HMF to HMFCA with high yields. researchgate.net

Chemical Transformation Pathways to Methyl 5-(hydroxymethyl)furan-2-carboxylate

Several chemical strategies can be employed to synthesize methyl 5-(hydroxymethyl)furan-2-carboxylate from readily available starting materials. researchgate.netorientjchem.org

The Vilsmeier-Haack reaction is a formylation reaction that can be used to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgijpcbs.comchemistrysteps.com In the synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate, furfuryl alcohol can be converted to 5-(hydroxymethyl)furfural through a Vilsmeier-Haack reaction. orientjchem.org This reaction typically uses a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgijpcbs.comchemistrysteps.com

Following formylation, the resulting 5-(hydroxymethyl)furfural can undergo an acylation reaction to protect the hydroxyl group, followed by oxidation of the aldehyde group to a carboxylic acid. researchgate.netorientjchem.org The Pinnick oxidation is a common method for this aldehyde-to-acid conversion. researchgate.netorientjchem.org This sequence yields 5-(acetoxymethyl)furan-2-carboxylic acid. orientjchem.org

The final step in the synthesis of the precursor is the esterification of the carboxylic acid. researchgate.netorientjchem.org This is typically achieved by reacting the carboxylic acid with methanol (B129727) under acidic conditions to produce methyl 5-(hydroxymethyl)furan-2-carboxylate. researchgate.netorientjchem.org

Halogenation Reactions for Bromomethyl Functionalization

The conversion of methyl 5-(hydroxymethyl)furan-2-carboxylate to this compound is achieved through a halogenation reaction. This involves the replacement of the hydroxyl group of the hydroxymethyl moiety with a bromine atom.

Common brominating agents for this transformation include phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a phosphine, such as triphenylphosphine (PPh3). These reagents effectively convert the primary alcohol to the corresponding bromide.

Table 1: Summary of Synthetic Steps and Key Reagents

StepReactionStarting MaterialKey ReagentsProduct
1Vilsmeier-HaackFurfuryl alcoholDMF, POCl35-(Hydroxymethyl)furfural
2Acylation5-(Hydroxymethyl)furfuralAcetic anhydride5-(Acetoxymethyl)furfural
3Oxidation5-(Acetoxymethyl)furfuralNaClO2, NaH2PO45-(Acetoxymethyl)furan-2-carboxylic acid
4Esterification5-(Acetoxymethyl)furan-2-carboxylic acidMethanol, H+Methyl 5-(hydroxymethyl)furan-2-carboxylate
5BrominationMethyl 5-(hydroxymethyl)furan-2-carboxylatePBr3 or NBS/PPh3This compound

Direct Bromination of Methyl 5-(hydroxymethyl)furan-2-carboxylate

The direct conversion of the hydroxymethyl group in methyl 5-(hydroxymethyl)furan-2-carboxylate to a bromomethyl group is a common and effective strategy. This is typically achieved using inorganic brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

One established method involves the use of thionyl bromide in a suitable solvent like dimethylformamide (DMF). For a similar substrate, 2-hydroxymethyl-5-(3-trifluoromethylphenyl)-furan, the reaction proceeds by dissolving the alcohol in DMF, cooling the mixture to 0-5 °C, and then adding thionyl bromide dropwise with stirring. This approach leverages the reactivity of thionyl bromide to convert the primary alcohol into a good leaving group, which is subsequently displaced by a bromide ion.

Another widely used reagent for this type of transformation is phosphorus tribromide. The reaction with PBr₃ typically proceeds with inversion of configuration at the carbon center. The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate is an excellent leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction. The use of PBr₃ is often preferred for its mild and predictable nature, which helps to avoid potential carbocation rearrangements that can occur with hydrobromic acid.

Mechanistic Considerations in Bromomethyl Formation

The formation of the bromomethyl group from the hydroxymethyl precursor in the presence of reagents like PBr₃ or under Appel reaction conditions predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com

In the case of PBr₃, the reaction is initiated by the attack of the alcoholic oxygen on the phosphorus atom of PBr₃, leading to the formation of a good leaving group. A bromide ion, acting as a nucleophile, then attacks the carbon atom of the hydroxymethyl group from the backside, in a concerted step that displaces the activated hydroxyl group. This backside attack results in an inversion of the stereochemical configuration at the carbon atom, a characteristic feature of the Sₙ2 mechanism. masterorganicchemistry.com

Similarly, the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), also proceeds via an Sₙ2 pathway. organic-chemistry.org The reaction begins with the formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. This intermediate is a superb leaving group, which is then displaced by a bromide ion in a classic Sₙ2 fashion, again leading to an inversion of configuration. organic-chemistry.org The driving force for this reaction is the formation of the very stable triphenylphosphine oxide.

The Sₙ2 mechanism is favored for primary alcohols like methyl 5-(hydroxymethyl)furan-2-carboxylate due to the low steric hindrance around the reaction center, allowing for the backside attack of the nucleophile. wikipedia.org The stability of the furan ring and the presence of the electron-withdrawing ester group can influence the reactivity of the substrate but the fundamental Sₙ2 pathway is maintained.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include the choice of brominating agent, solvent, reaction temperature, and reaction time.

For direct bromination methods, the choice between PBr₃ and SOBr₂ can impact the yield and ease of workup. While both are effective, the reaction conditions may need to be tailored for each. For instance, reactions with SOBr₂ are often performed at low temperatures (0-5 °C) to control reactivity and prevent degradation of the furan ring.

In the case of the Appel reaction, several factors can be fine-tuned to improve the yield. The stoichiometry of the reagents (triphenylphosphine and carbon tetrabromide) is a critical parameter. An excess of the reagents is often used to ensure complete conversion of the starting alcohol. The choice of solvent can also play a significant role. Dichloromethane is a common solvent for the Appel reaction, but in some cases, using other solvents like tetrahydrofuran (THF) or acetonitrile (B52724) (ACN) might improve the yield, especially for diols where competing intramolecular reactions can occur. researchgate.net The addition of a bromide salt, such as lithium bromide (LiBr), can also be beneficial as it increases the concentration of the bromide nucleophile, pushing the equilibrium towards the desired product. researchgate.net

A practical example of an Appel reaction for the bromination of 2-phenylethyl alcohol using carbon tetrabromide and triphenylphosphine in dichloromethane at room temperature for one hour resulted in a 96% yield after purification. tcichemicals.com While this is on a different substrate, it highlights the high efficiency that can be achieved under optimized Appel conditions.

Chemical Reactivity and Synthetic Transformations of Methyl 5 Bromomethyl Furan 2 Carboxylate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in the bromomethyl group is the most reactive site for nucleophilic attack. The furan (B31954) ring stabilizes the transition state of the substitution, similar to a benzylic system. This allows for reactions to proceed via either Sₙ1 or Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. The Sₙ2 pathway involves a backside attack by the nucleophile, leading to an inversion of configuration, while the Sₙ1 mechanism proceeds through a stable carbocation intermediate, which can then be attacked by a nucleophile.

The electrophilic carbon of the bromomethyl group readily reacts with a wide range of nucleophiles, making it a valuable precursor for diverse furan derivatives.

Etherification and Thioetherification: Alcohols, phenols, and thiols can displace the bromide to form the corresponding ethers and thioethers. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole, a related compound, with 1,3-benzothiazole-2-thiol (B7764131) proceeds via nucleophilic attack to form the corresponding thioether in high yield. nih.gov A similar reaction of methyl 5-(bromomethyl)furan-2-carboxylate with a generic alcohol (R-OH) or thiol (R-SH) in the presence of a non-nucleophilic base would yield the ether or thioether, respectively.

Amination: Various primary and secondary amines can serve as nucleophiles to produce aminated furan derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct. A related method involves the reductive amination of the corresponding aldehyde, 5-formylfuran-2-carboxylate, with amines like tryptamine (B22526) or 1,3-diaminopropane (B46017) in the presence of a reducing agent. orientjchem.orgresearchgate.net Direct substitution on the bromomethyl compound provides a more direct route to these secondary and tertiary amines.

Alkylation: Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate) or organometallic reagents, can be used to form new carbon-carbon bonds. This alkylation extends the carbon chain at the 5-position, providing access to more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Oxygen Sodium ethoxide Ether
Nitrogen Ammonia, Diethylamine Primary/Tertiary Amine
Sulfur Sodium thiophenoxide Thioether
Carbon Diethyl malonate sodium salt Alkylated furan

Exploration of Reaction Stereoselectivity

The carbon atom of the bromomethyl group is prochiral. If a chiral nucleophile is used, or if a chiral auxiliary is present elsewhere in the molecule, diastereoselective reactions can occur. However, no specific studies focusing on the stereoselectivity of nucleophilic substitution at the bromomethyl group of this particular compound were found in the reviewed literature.

In general, a pure Sₙ2 reaction with a nucleophile would lead to a specific stereoisomer. Conversely, an Sₙ1 reaction, proceeding through a planar carbocation intermediate, would typically result in a racemic mixture of products if the resulting center is chiral. Computational studies on related furanosyl systems show that the reaction pathway, and thus the stereoselectivity, is highly dependent on the nature of the nucleophile and the stability of the cationic intermediates. researchgate.net

Further Functionalization of the Furan Ring System

The furan ring itself can undergo further transformations, primarily through electrophilic aromatic substitution or metal-catalyzed coupling reactions. The existing substituents—the electron-withdrawing methyl carboxylate group (-COOCH₃) and the weakly deactivating bromomethyl group (-CH₂Br)—influence the position and feasibility of these reactions.

The furan ring is an electron-rich heterocycle, generally reactive towards electrophiles. However, the ester group at the C2 position is strongly deactivating and directs incoming electrophiles to the C4 position. The bromomethyl group at C5 is also deactivating due to its inductive effect. Therefore, electrophilic substitution on this compound is expected to be challenging and would likely occur at the C3 or C4 positions. For example, studies on the bromination of methyl furan-2-carboxylate (B1237412) using bromine and aluminum chloride resulted in substitution at the C4 and C5 positions. rsc.org Given that the C5 position is already substituted in the target molecule, any further electrophilic attack would preferentially occur at the C4 or C3 positions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For this compound, these reactions could theoretically occur at two locations: the C-Br bond of the bromomethyl group or the C-H bonds of the furan ring.

Coupling at the Bromomethyl Group: The benzylic-like C-Br bond can participate in coupling reactions. For example, the Heck reaction of benzyl (B1604629) halides with alkenes, catalyzed by palladium, is a known transformation. nih.gov This would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of an alkene and β-hydride elimination to yield a substituted vinylfuran derivative.

Coupling at the Furan Ring (C-H Activation): As there is no halogen directly attached to the furan ring, standard cross-coupling reactions like Suzuki, Sonogashira, or Heck would require C-H activation. organic-chemistry.orglibretexts.orgorganic-chemistry.org Research on thiophene (B33073) derivatives containing both an aryl-bromide and a bromomethyl group shows that Suzuki coupling occurs selectively at the aryl-bromide site, indicating the C(sp²)-Br bond is more reactive than the C(sp³)-Br bond in these catalytic cycles. d-nb.infonih.gov Dehydrogenative Heck reactions of furans with alkenes, catalyzed by palladium, have been reported, which could be applied to functionalize the C3 or C4 positions of the furan ring. mdpi.com

Table 2: Potential Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Potential Site Catalyst System Example
Heck-type Alkene (e.g., methyl acrylate) Bromomethyl group Pd(OAc)₂, Bu₃N nih.gov
Suzuki (via C-H activation) Arylboronic acid Furan ring (C3/C4) Pd(OAc)₂, Ligand, Oxidant
Dehydrogenative Heck Alkene Furan ring (C3/C4) Pd(OAc)₂, Cu(OAc)₂ mdpi.com

Transformations Involving the Ester Functionality

The methyl ester group at the C2 position can be converted into other functional groups through several standard organic reactions.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 5-(bromomethyl)furan-2-carboxylic acid. This carboxylic acid is a versatile intermediate itself, for example, for the synthesis of amides.

Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding [5-(bromomethyl)furan-2-yl]methanol.

Amidation: The ester can be converted directly into an amide by heating with an amine (ammonolysis), although this reaction can be slow. A more common and efficient method is the two-step process of hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). orientjchem.org

Table 3: Transformations of the Ester Group

Transformation Reagents Product Functional Group
Hydrolysis NaOH(aq), then H₃O⁺ Carboxylic Acid
Reduction LiAlH₄, then H₂O Primary Alcohol

Hydrolysis and Transesterification Reactions

The ester and bromomethyl functionalities of this compound are susceptible to nucleophilic attack, leading to hydrolysis and transesterification products.

The bromomethyl group is a reactive benzylic-type halide, readily undergoing nucleophilic substitution. Hydrolysis of the C-Br bond to afford methyl 5-(hydroxymethyl)furan-2-carboxylate is a common transformation. researchgate.netnih.gov This can be achieved by reaction with water or, more typically, by treatment with a base like aqueous potassium hydroxide. mdpi.comnih.gov An alternative two-step procedure involves reaction with acetate (B1210297), often from glacial acetic acid, to form an intermediate acetate ester, which is then hydrolyzed to the alcohol. mdpi.comnih.gov

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, 5-(bromomethyl)furan-2-carboxylic acid, under acidic or basic conditions. However, the reactivity of the bromomethyl group means that this reaction must be performed under carefully controlled conditions to avoid side reactions.

Transesterification, the conversion of the methyl ester to a different alkyl ester, is a standard reaction for this class of compounds. masterorganicchemistry.com This is typically achieved by heating the substrate in an excess of the desired alcohol under either acidic (e.g., H₂SO₄, TsOH) or basic (e.g., NaOR, K₂CO₃) catalysis. orientjchem.org The choice of catalyst and conditions depends on the stability of the starting material and the desired product. Given the reactivity of the bromomethyl group, basic conditions using a non-nucleophilic base or milder acidic conditions are often preferred to minimize substitution at the C5 position.

Table 1: Examples of Hydrolysis and Transesterification Reactions
Reaction TypeReagents and ConditionsProductReference
Hydrolysis of Bromomethyl GroupAqueous Potassium Hydroxide (KOH)Methyl 5-(hydroxymethyl)furan-2-carboxylate mdpi.comnih.gov
Hydrolysis of Bromomethyl Group (Two-step)1. Glacial Acetic Acid 2. Aqueous KOHMethyl 5-(hydroxymethyl)furan-2-carboxylate mdpi.comnih.gov
TransesterificationEthanol (EtOH), Acid or Base catalystEthyl 5-(bromomethyl)furan-2-carboxylate masterorganicchemistry.com

Reduction to Alcohol or Aldehyde Derivatives

The ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Complete reduction of the methyl ester to a primary alcohol yields (5-(bromomethyl)furan-2-yl)methanol. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comharvard.edumasterorganicchemistry.com However, LiAlH₄ is a very powerful reagent and will also reduce the bromomethyl group to a methyl group, leading to (5-methylfuran-2-yl)methanol. To preserve the bromomethyl group, a more chemoselective reducing agent or protection of the halide would be necessary. The full reduction of both functional groups using excess LiAlH₄ would yield the furan-2,5-dimethanol. nih.gov

Partial reduction of the ester to an aldehyde affords methyl 5-formylfuran-2-carboxylate. nih.gov This transformation requires a milder, more sterically hindered reducing agent that can stop the reaction at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this type of selective reduction, particularly when carried out at low temperatures (e.g., -78 °C). organic-chemistry.orgmasterorganicchemistry.com At these temperatures, DIBAL-H adds to the ester to form a stable tetrahedral intermediate which does not collapse to the aldehyde until aqueous workup, preventing over-reduction.

Table 2: Reduction Reactions of the Ester Functional Group
Desired ProductReagentTypical ConditionsCommentsReference
(5-(bromomethyl)furan-2-yl)methanolLithium borohydride (B1222165) (LiBH₄)THF or EtherMore selective for esters over some other functional groups compared to LiAlH₄. harvard.edu
(5-methylfuran-2-yl)methanolLithium aluminum hydride (LiAlH₄)Anhydrous Ether or THF, then H₃O⁺ workupReduces both the ester and the bromomethyl group. harvard.edumasterorganicchemistry.com
Methyl 5-formylfuran-2-carboxylateDiisobutylaluminum hydride (DIBAL-H)Anhydrous Toluene or CH₂Cl₂, -78 °C, then workupPartial reduction stops at the aldehyde. organic-chemistry.orgmasterorganicchemistry.com

Rearrangement Reactions and Furan Ring Modifications

Beyond reactions of its side chains, the furan ring system itself can participate in significant synthetic transformations, including rearrangements and ring-opening reactions.

A notable rearrangement reaction applicable to furan derivatives is the Achmatowicz reaction. wikipedia.org This process converts a furfuryl alcohol into a dihydropyranone, a valuable synthetic intermediate for the synthesis of sugars and other complex natural products. For this compound, this would first require hydrolysis of the bromomethyl group to the corresponding furfuryl alcohol, methyl 5-(hydroxymethyl)furan-2-carboxylate. Treatment of this alcohol with an oxidizing agent like bromine or N-bromosuccinimide (NBS) in methanol (B129727) leads to an intermediate 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to the dihydropyranone product upon treatment with dilute acid. wikipedia.orgnih.gov

The furan ring can also be induced to open, providing access to linear, acyclic structures. researchgate.netrsc.org For instance, under Lewis acid catalysis (e.g., FeCl₃), furans can react with various nucleophiles in a ring-opening fashion to generate 1,4-dicarbonyl compounds or their equivalents. rsc.org While specific examples for this compound are not prevalent, this reactivity pattern is a fundamental transformation of the furan core.

Further modification of the furan ring can be achieved through oxidation of the side chains to produce furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer for polymers. Starting from this compound, this would involve the oxidation of the bromomethyl group (likely after hydrolysis to the alcohol) and hydrolysis of the methyl ester to yield two carboxylic acid functions. google.comgoogle.com

Table 3: Examples of Furan Ring Modifications and Rearrangements
Reaction TypeKey IntermediateTypical ReagentsFinal Product TypeReference
Achmatowicz ReactionMethyl 5-(hydroxymethyl)furan-2-carboxylate1. Br₂ or NBS, MeOH 2. Dilute AcidDihydropyranone wikipedia.orgnih.gov
Furan Ring OpeningThis compoundLewis Acids (e.g., FeCl₃), NucleophileAcyclic dicarbonyl compounds rsc.org
Oxidation to FDCAMethyl 5-(hydroxymethyl)furan-2-carboxylateOxidation catalysts (e.g., Co/Mn/Br)Furan-2,5-dicarboxylic acid google.com

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
(5-(bromomethyl)furan-2-yl)methanol
(5-methylfuran-2-yl)methanol
5-(bromomethyl)furan-2-carboxylic acid
Diisobutylaluminum hydride (DIBAL-H)
Ethyl 5-(bromomethyl)furan-2-carboxylate
Furan-2,5-dicarboxylic acid (FDCA)
Furan-2,5-dimethanol
Lithium aluminum hydride (LiAlH₄)
This compound
Methyl 5-formylfuran-2-carboxylate
Methyl 5-(hydroxymethyl)furan-2-carboxylate
N-bromosuccinimide (NBS)

Design and Synthesis of Advanced Methyl 5 Bromomethyl Furan 2 Carboxylate Derivatives and Analogues

Structural Modifications of the Side Chain

The bromomethyl group is the most reactive position on methyl 5-(bromomethyl)furan-2-carboxylate, making it an ideal handle for introducing a diverse range of functionalities through nucleophilic substitution reactions.

The displacement of the bromide ion by various nucleophiles is a straightforward and efficient method for appending complex organic structures to the furan (B31954) ring. This approach has been used to synthesize derivatives with potential biological activities or specific material properties.

For instance, the reaction of the analogous compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, can be readily converted to its brominated form and subsequently reacted with amine nucleophiles. Research has shown the synthesis of amine derivatives by reacting the corresponding aldehyde with tryptamine (B22526), followed by reduction, to yield compounds like (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate (B1210297). kaist.ac.krscribd.com This highlights a pathway where the bromomethyl group can be substituted by complex amines, such as tryptamine or 1,3-diaminopropane (B46017), to introduce new functionalities and explore their biological potential. scribd.com

Another important class of modifications involves the introduction of phenoxy moieties. The reaction of this compound with substituted phenols, such as 4-bromophenol (B116583) or 4-bromo-2-chlorophenol, under basic conditions leads to the formation of ether linkages. This results in derivatives like methyl 5-((4-bromophenoxy)methyl)furan-2-carboxylate chempedia.info and methyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate numberanalytics.com, demonstrating the ease of creating furan-aryl ether structures.

Derivative NameIntroduced MoietyReactant/NucleophileReference
Methyl 5-((tryptamino)methyl)furan-2-carboxylate derivativeTryptamineTryptamine kaist.ac.krscribd.com
Methyl 5-((4-bromophenoxy)methyl)furan-2-carboxylate4-Bromophenoxy4-Bromophenol chempedia.info
Methyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate4-Bromo-2-chlorophenoxy4-Bromo-2-chlorophenol numberanalytics.com

Building upon the initial side-chain modification, polyfunctionalized furan systems can be developed by introducing additional reactive groups onto the furan ring or the newly introduced moiety. The starting compound itself can be further halogenated to create precursors for more complex systems. An example is methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate, which features reactive sites at both the C3 and C5 positions, allowing for sequential or differential functionalization. kyoto-u.ac.jp

The bromomethyl group can be converted into a variety of other functional groups, such as azides, nitriles, thiols, or alcohols, which can then participate in subsequent reactions like click chemistry, reductions, or further substitutions. This versatility allows for the construction of furan derivatives bearing multiple, distinct functionalities, which are valuable as advanced intermediates in medicinal chemistry and materials science.

Heteroatom Substitution within the Furan Core

The transformation of the furan ring itself into other five-membered heterocycles, such as pyrroles (containing nitrogen) or thiophenes (containing sulfur), represents a powerful strategy for creating structural analogues. These core modifications can dramatically alter the electronic properties, chemical stability, and biological activity of the resulting molecule.

While direct heteroatom substitution on a pre-formed this compound is challenging, established synthetic methodologies for the conversion of furans to other heterocycles can be applied.

Furan-to-Pyrrole Conversion: Several modern methods facilitate the exchange of the furan's oxygen atom for a nitrogen atom.

Photocatalysis: Recent advances have demonstrated that a photocatalytic strategy can directly convert a furan into its pyrrole (B145914) analogue in a single step under mild, room-temperature conditions. kaist.ac.krresearchgate.netnih.gov This method involves a polarity inversion of the furan ring through single-electron transfer, making it susceptible to attack by a nitrogen nucleophile. nih.gov

Rhodium Catalysis: Rhodium-catalyzed reactions of furans with N-sulfonyl-1,2,3-triazoles can produce highly functionalized pyrroles through a formal [3+2] cycloaddition followed by a ring-opening and rearrangement cascade. acs.org

Paal-Knorr Synthesis: Classically, the Paal-Knorr synthesis provides a conceptual basis for this transformation, where a 1,4-dicarbonyl compound (which can be formed by the ring-opening of a furan) reacts with an amine to form a pyrrole. alfa-chemistry.comwikipedia.org

Furan-to-Thiophene Conversion: The synthesis of thiophenes from furans is also a well-known transformation.

Sulfurization: This conversion can be achieved by treating the furan with a sulfurizing agent like hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst or with reagents like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgresearchgate.net The reaction likely proceeds through a ring-opening to a 1,4-dicarbonyl intermediate, which is then sulfurized and cyclized. wikipedia.org

These strategies allow for the synthesis of pyrrole and thiophene (B33073) analogues of this compound, significantly broadening the scope of accessible molecular frameworks.

Synthesis of Oligomeric and Polymeric Furan-based Structures from this compound (as monomer/intermediate)

The bifunctional nature of this compound and its derivatives makes them excellent candidates for use as monomers in the synthesis of oligomers and polymers. The furan ring provides rigidity and specific chemical properties to the polymer backbone. These bio-based polymers are of increasing interest as sustainable alternatives to petroleum-based plastics. uobaghdad.edu.iq

Precursors like 5-hydroxymethylfurfural (B1680220) (5-HMF), from which the title compound is derived, are key building blocks for furan-based polymers. uobaghdad.edu.iq For example, furan-based diols can be synthesized and subsequently used in step-growth polymerization reactions with diisocyanates to produce novel polyurethanes. uobaghdad.edu.iq Similarly, the carboxylate group and a functional group derived from the bromomethyl moiety (e.g., a hydroxyl group) can be used to create furan-based polyesters. The reactive bromomethyl group itself can be used to initiate polymerization or to functionalize existing polymer chains.

Monomer TypePolymerization MethodResulting Polymer ClassReference
Furan-imine diol (from 5-HMF)Step-growth polymerization with diisocyanatePolyurethane (PU) uobaghdad.edu.iq
Furan dicarboxylic acid (FDCA)Polycondensation with diolsPolyester (e.g., PEF) uobaghdad.edu.iq
Methyl 5-(hydroxymethyl)furan-2-carboxylate derivativePolycondensationPolyester / Polyamide scribd.com

Regioselective Synthesis of Novel Furan Frameworks

Regioselective synthesis involves the controlled functionalization of a specific position on the furan ring, which can be challenging due to the inherent reactivity patterns of the heterocycle. However, modern catalytic methods have enabled the precise construction of complex, multi-substituted furan frameworks.

Metalloradical Cyclization: Cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls is a powerful method for producing polyfunctionalized furans with complete regioselectivity under mild conditions. alfa-chemistry.com This approach allows for the construction of the furan ring itself with a predefined substitution pattern.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly effective tool for forming new carbon-carbon bonds. While direct C-H activation on the furan ring is possible, a more common strategy involves the use of a halogenated furan precursor. For example, by analogy with the chemistry of 2-bromo-5-(bromomethyl)thiophene, a bromo-substituted furan can undergo regioselective Suzuki coupling with various aryl boronic acids in the presence of a palladium catalyst to introduce aryl groups at specific positions on the ring. nih.govorganic-chemistry.org This allows for the synthesis of novel 5-aryl-furan-2-carboxylate derivatives.

These advanced synthetic methods provide access to novel furan frameworks with tailored substitution patterns, which are difficult to achieve through classical electrophilic substitution reactions. The ability to control the regiochemistry of these transformations is crucial for the rational design of new materials and pharmaceutical agents.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. While no specific experimental IR or Raman spectra for methyl 5-(bromomethyl)furan-2-carboxylate are available in the searched literature, the expected characteristic vibrational frequencies can be predicted based on the known absorptions of its constituent functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The key functional groups in this compound and their expected IR absorption ranges are:

C=O Stretching (Ester): A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of this compound. For comparison, the C=O stretch in ethyl benzoate (B1203000) appears at 1721 cm⁻¹.

C-O Stretching (Ester and Furan): Two distinct C-O stretching vibrations are anticipated. The ester C-O stretch typically appears between 1250-1300 cm⁻¹, while the furan (B31954) ring's C-O-C stretch is expected around 1020-1225 cm⁻¹. In furan itself, an antisymmetric C-O-C stretching frequency has been noted. udayton.edu

Furan Ring Vibrations: The furan ring exhibits characteristic stretching vibrations for its C=C and C-C bonds, typically appearing in the 1590-1450 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching of the furan ring is expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The aliphatic C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ range.

CH₂-Br Vibrations: The presence of the bromomethyl group would give rise to a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 600-700 cm⁻¹.

The following table summarizes the expected IR absorption bands for this compound based on typical functional group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretching1720 - 1740Strong
Ester (C-O)Stretching1250 - 1300Strong
Furan Ring (C-O-C)Antisymmetric Stretching1020 - 1225Medium
Furan Ring (C=C)Stretching1590 - 1450Medium
Furan Ring C-HStretching3100 - 3150Medium
Methyl C-HStretching2850 - 3000Medium
Bromomethyl (C-Br)Stretching600 - 700Medium

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring and the C-C backbone, which often show weak absorptions in the IR spectrum. The C=C bonds of the furan ring would be expected to produce strong Raman signals. A study on furan and its methyl derivatives showed that ring C-C symmetric and asymmetric stretching vibrations ranged between 1414-1033 cm⁻¹. globalresearchonline.net The C-Br stretching vibration would also be observable in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

There is no published X-ray crystal structure for this compound in the available literature. However, analysis of a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, reveals that the furan ring and the adjacent phenyl ring are nearly coplanar. mdpi.com For this compound, an X-ray diffraction study would elucidate:

The planarity of the furan ring.

The conformation of the methyl ester and bromomethyl groups relative to the furan ring.

The bond lengths of the C-Br, C=O, and other bonds, which can provide insight into the electronic effects of the substituents.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or stacking of the furan rings.

The table below illustrates the type of data that would be obtained from an X-ray crystallographic analysis.

Structural ParameterExpected Information
Crystal System & Space GroupDescribes the symmetry of the unit cell.
Unit Cell Dimensionsa, b, c (lengths); α, β, γ (angles) defining the size and shape of the unit cell.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-Br, C=O, C-O, C=C, C-C, C-H).
Bond Angles (°)Angles between adjacent bonds (e.g., O=C-O, C-C-Br).
Torsion Angles (°)Defines the conformation of the substituent groups relative to the furan ring.
Intermolecular InteractionsDistances and geometries of non-covalent interactions like hydrogen or halogen bonds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would be vaporized and separated on a capillary column based on its boiling point and polarity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint that allows for structural confirmation.

Expected fragmentation patterns for this compound would include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule. Due to the presence of bromine, there would be two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Loss of a Bromine atom (-Br): A significant peak resulting from the cleavage of the C-Br bond.

Loss of a Methoxy (B1213986) group (-OCH₃): Cleavage of the ester's methoxy group.

Loss of a Carbomethoxy group (-COOCH₃): Cleavage of the entire ester group.

Furan ring fragments: Various fragments corresponding to the furan ring structure.

The following table outlines a hypothetical GC-MS analysis setup for this compound.

GC ParameterTypical Value/Condition
ColumnCapillary column (e.g., HP-5MS, DB-5)
Injection Temperature250 °C
Oven ProgramStart at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C)
Carrier GasHelium
MS Ionization ModeElectron Impact (EI) at 70 eV
MS DetectorQuadrupole or Ion Trap

HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. This compound can be effectively analyzed by HPLC.

For the purity assessment and isolation of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18-functionalized silica (B1680970) gel is a common choice for compounds of moderate polarity like this compound.

Mobile Phase: A mixture of a polar solvent, such as water or a buffer, and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727), would be used. The composition of the mobile phase can be optimized to achieve good separation. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used.

Detection: A UV detector would be suitable for this compound, as the furan ring and the ester group are chromophores that absorb UV light. The wavelength of maximum absorbance (λ_max) would be used for detection to ensure high sensitivity.

The table below details a potential HPLC method for the analysis of this compound.

HPLC ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 - 20 µL
DetectionUV at λ_max (e.g., ~260 nm)
Column TemperatureAmbient or controlled (e.g., 25 °C)

Theoretical and Computational Chemistry Studies of Methyl 5 Bromomethyl Furan 2 Carboxylate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the structural and electronic characteristics of methyl 5-(bromomethyl)furan-2-carboxylate. These methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecule's ground state properties and conformational landscape.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules. For furan (B31954) derivatives, DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, as well as electronic properties like dipole moments and orbital energies.

While specific DFT studies on this compound are not extensively available in the public domain, the principles can be illustrated by studies on related furan compounds. For instance, DFT calculations on furfural (B47365) have shown that the most stable conformation involves the furan ring lying flat. acs.org For methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, DFT calculations have been used to analyze the planarity of the molecule and the delocalization of electrons across the furan and phenyl rings. mdpi.com

A hypothetical DFT study on this compound at a common level of theory, such as B3LYP/6-31G(d), would likely reveal the following:

Optimized Geometry: The furan ring would be nearly planar, with the substituents—the methyl carboxylate and bromomethyl groups—adopting specific orientations to minimize steric hindrance.

Electronic Properties: The distribution of electron density would be influenced by the electronegative oxygen and bromine atoms, as well as the electron-withdrawing carboxylate group. This would be reflected in the calculated electrostatic potential map.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO would likely be localized on the electron-rich furan ring, while the LUMO might be centered on the ester group. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A representative data table for predicted geometric parameters of a furan ring from a DFT study is shown below.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C1.35 - 1.45
C-O1.36 - 1.37
C-C-C106 - 107
C-O-C106 - 107
Ring Puckering< 1.0

Note: This table represents typical values for a furan ring and is for illustrative purposes.

Conformational Analysis

The flexibility of the substituent groups in this compound necessitates a thorough conformational analysis. The rotation around the single bonds connecting the bromomethyl and methyl carboxylate groups to the furan ring can lead to different conformers with varying energies.

Computational studies on similar furan derivatives have demonstrated the importance of such analyses. For example, the conformational preferences of furan- and thiophene-based arylamides have been examined using a combination of computational methods and NMR experiments. nih.gov These studies reveal the interplay of factors like intramolecular hydrogen bonding and solvent effects in determining the dominant conformations. nih.gov In the case of galactofuranoside rings, computational methods have identified various low-energy conformers, such as C3-exo and O4-exo, and have shown that the relative energies of these conformers can be sensitive to the computational method employed. nih.gov

For this compound, a conformational search would typically involve systematically rotating the key dihedral angles and calculating the corresponding energies. This would result in a potential energy surface, from which the global minimum and other low-energy conformers can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving furan derivatives. By mapping out the potential energy surfaces of reaction pathways, it is possible to identify transition states and intermediates, thereby gaining a detailed understanding of the reaction kinetics and thermodynamics.

Transition State Analysis of Key Transformations

Key transformations of this compound could include nucleophilic substitution at the bromomethyl group or reactions involving the ester functionality. Transition state theory is the cornerstone of these computational investigations.

For instance, in a hypothetical SN2 reaction where a nucleophile attacks the carbon of the bromomethyl group, computational modeling could be used to locate the transition state structure. This would involve identifying a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state would reveal the synchronous or asynchronous nature of bond breaking and bond formation.

Energy Profiles of Reaction Pathways

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been located and characterized, an energy profile for the reaction pathway can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses.

Studies on the decomposition of furfural have utilized computational methods to explore various reaction pathways, including H-abstraction and ring-opening reactions. dlr.de Similarly, the hydrodeoxygenation of furfural has been studied using DFT to establish the reaction network and identify the most favorable pathways. researchgate.net These studies highlight the ability of computational chemistry to rationalize experimental observations and predict product distributions.

A hypothetical energy profile for a two-step reaction is depicted in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+20.5
Intermediate+5.2
Transition State 2+15.8
Products-10.3

Note: This table is a hypothetical representation of a reaction energy profile.

Prediction of Spectroscopic Properties

Computational chemistry can also be used to predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.

The prediction of spectroscopic data is often achieved by performing calculations on the optimized geometry of the molecule. For example:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data, can aid in structure elucidation and conformational analysis.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). These calculations can predict the λmax values in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational methods can provide information relevant to mass spectrometry, such as predicted collision cross-section (CCS) values for different adducts of the molecule. uni.lu

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the complex dance of molecules, revealing the nature and dynamics of intermolecular interactions that govern the macroscopic properties of materials. In the context of this compound, MD simulations can provide profound insights into the non-covalent forces that dictate its solid-state packing, solution-phase behavior, and potential interactions with other molecules.

At its core, an MD simulation solves Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a potential energy function, commonly known as a force field. By integrating these equations over time, a trajectory of the system is generated, which is a record of the positions and velocities of all atoms. Analysis of this trajectory allows for the characterization of various structural and dynamic properties, including intermolecular interactions.

For a molecule like this compound, the primary intermolecular interactions at play are expected to be:

Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules, such as the oxygen atoms of the ester or furan ring.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds may form, involving the hydrogens of the furan ring or the methyl group and the oxygen atoms.

Dipole-Dipole Interactions: The ester group and the carbon-bromine bond both possess significant dipole moments, leading to electrostatic interactions that influence molecular orientation.

MD simulations can be employed to explore the relative importance and geometry of these interactions. By simulating a system of many this compound molecules, one can observe the spontaneous formation of dimers, clusters, and larger aggregates. The analysis of the simulation trajectory can reveal preferred orientations and distances between interacting molecules.

Table 1: Potential Intermolecular Interactions in this compound and their Probing via MD Simulations

Interaction TypeDonor/Acceptor GroupsTypical Interaction Energy (kcal/mol)Information from MD Simulations
Halogen BondingC-Br ··· O (ester, furan)1 - 5Radial distribution functions (RDFs) to determine preferred Br···O distances; angular distributions to assess the linearity of the C-Br···O angle.
Hydrogen BondingC-H ··· O0.5 - 2RDFs for H···O distances; analysis of hydrogen bond lifetimes and dynamics.
Dipole-DipoleEster group, C-Br bond1 - 3Analysis of the orientational correlation between molecular dipoles.
π-π StackingFuran rings1 - 4Center-of-mass distances and orientations between furan rings; potential of mean force (PMF) calculations to quantify stacking energies.

Research Findings from Related Systems

Furthermore, computational studies on halogen bonding in various molecular systems have established the directional nature of this interaction and its importance in crystal engineering and molecular recognition. nih.govrsc.orgresearchgate.net These studies often combine MD simulations with quantum mechanical calculations to provide a more accurate description of the electronic effects underlying halogen bonding. For example, theoretical calculations on 5-bromocytosine (B1215235) derivatives have highlighted the role of C-Br···O interactions in their supramolecular assembly. nih.gov

In a hypothetical MD simulation of this compound, one would first need to develop or select a suitable force field. This would involve parameterizing the atomic charges, van der Waals interactions, and bonded terms to accurately reproduce known experimental data (e.g., crystal structure, density) or high-level quantum mechanical calculations. Once a reliable force field is established, simulations under various conditions (e.g., different temperatures, in different solvents) can be performed.

The results of such simulations would be instrumental in understanding how this molecule self-assembles and interacts with its environment. For example, the propensity for halogen bonding could be systematically investigated by comparing the behavior of this compound with its non-brominated or chlorinated analogs. This could have implications for its use as a building block in crystal engineering or materials science, where precise control over intermolecular interactions is crucial.

Role As a Precursor in Advanced Materials Synthesis

Utilization in the Synthesis of 2,5-Furandicarboxylic Acid (FDCA) and its Derivatives

2,5-Furandicarboxylic acid (FDCA) is recognized as a top-value-added chemical from biomass and a crucial bio-based alternative to petroleum-derived terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF). researchgate.netrsc.orgsciengine.com The conversion of various furanic compounds, most notably 5-hydroxymethylfurfural (B1680220) (HMF), into FDCA has been extensively researched. rsc.orgnih.govfrontiersin.org

The bromomethyl group of methyl 5-(bromomethyl)furan-2-carboxylate is a functional handle that can be transformed into a carboxylic acid group, a key step in forming FDCA. While direct oxidation pathways for this specific compound are not extensively detailed in the provided literature, the oxidation of similar furan (B31954) derivatives provides a strong indication of potential routes. For instance, the oxidation of 5-methylfurfural (B50972) (MF) and HMF to FDCA is well-documented, often employing catalyst systems such as Co/Mn/Br in acetic acid or noble metal catalysts. google.comresearchgate.net

The pathway from a bromomethyl group to a carboxylic acid typically involves hydrolysis to an alcohol followed by oxidation, or direct oxidation. The oxidation of the related compound, methyl 5-methylfuran-2-carboxylate, has been shown to yield 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), a mono-ester of FDCA, using a cobalt, manganese, and bromine catalyst system. google.com This suggests that this compound could be a viable precursor to FDCA or its monoesters through similar oxidative processes. The process would involve the conversion of the -CH2Br group to a -COOH group.

This compound serves as a precursor to monomers essential for bio-based polymers. The primary target monomer in this context is FDCA. A feasible synthetic route to FDCA can be envisioned starting from furan derivatives. For example, a pathway starting from furoic acid involves bromination, esterification, and then a key carbonylation step to introduce the second carboxyl group. researchgate.net In this context, ethyl 5-bromo-furan-2-carboxylate is a key intermediate that undergoes palladium-catalyzed carbonylation to yield the diethyl ester of FDCA, which is then hydrolyzed. researchgate.net

While this compound has a bromomethyl group instead of a bromo substituent directly on the ring, its transformation into other key furanic monomers is plausible. For instance, the bromomethyl group can be converted to a hydroxymethyl group, yielding methyl 5-(hydroxymethyl)furan-2-carboxylate, a known furan derivative. researchgate.netresearchgate.net This compound, in turn, is an intermediate in some synthetic routes to FDCA. nih.gov Furthermore, the reduction of both the ester and bromomethyl groups could potentially lead to 2,5-bis(hydroxymethyl)furan (BHMF), another critical bio-based monomer used in the synthesis of polyesters and polyurethanes. semanticscholar.orgrsc.org The versatility of HMF as a platform chemical to produce monomers like FDCA and BHMF underscores the potential of its derivatives. rsc.org

Integration into Polymer Backbones as a Functional Monomer

While primarily viewed as a precursor to established monomers like FDCA, the structure of this compound allows for its potential direct integration into polymer backbones as a functional monomer. The reactive bromomethyl group can participate in polymerization reactions, for example, through nucleophilic substitution, to form polyesters or polyethers with pendant furan rings. This approach would introduce the furan moiety into the polymer side chain, which could be beneficial for subsequent modifications or for imparting specific properties to the material.

Furan-based monomers are increasingly used to create novel polymers. researchgate.net For instance, furan derivatives can undergo Diels-Alder reactions to create cross-linkable or thermally reversible polymers. researchgate.net While direct polymerization of this compound is not explicitly detailed, the reactivity of its functional groups is well-established in organic synthesis, suggesting its potential in creating novel polymer architectures. A patent describes the preparation of bio-based furan monomers with various substituents that can react with diacids or diols to form polyesters, highlighting the broad potential of functionalized furan monomers in polymer chemistry. google.com

Applications in the Preparation of Specialty Chemicals and Fine Chemicals

The reactivity of this compound makes it a valuable starting material for a variety of specialty and fine chemicals. The bromomethyl group is a versatile functional group that can be readily converted into other functionalities such as alcohols, ethers, amines, and nitriles through nucleophilic substitution reactions.

For example, reaction with an alkoxide or phenoxide could yield ether derivatives, some of which have applications as building blocks in medicinal chemistry or materials science. bldpharm.com The synthesis of various furoate esters from the related 5-(chloromethyl)furfural highlights the synthetic utility of the halomethylfuran scaffold. escholarship.org The furan ring itself can undergo various transformations, further expanding the range of accessible molecules. researchgate.net These derivatives could find use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. The synthesis of amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate for biological activity studies demonstrates the utility of such furan compounds in drug discovery. researchgate.net

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

A primary challenge in the utilization of methyl 5-(bromomethyl)furan-2-carboxylate is the development of synthetic pathways that are both economically viable and environmentally benign. Future research will be heavily concentrated on integrating green chemistry principles into its production.

The conventional synthesis of this compound starts from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars found in lignocellulosic biomass. nih.gov The transformation of HMF typically involves oxidation to 5-formylfuran-2-carboxylic acid (FFCA) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by esterification and subsequent bromination. uni.lu A significant research avenue lies in creating a more streamlined, one-pot process from HMF.

Another critical area is the implementation of eco-friendly bromination techniques. Traditional methods often rely on molecular bromine, which is highly toxic and corrosive. ijabbr.com Future strategies will likely focus on safer, in-situ generation of brominating agents or the use of alternative reagents. nih.gov Oxidative bromination, using bromide sources in conjunction with an oxidant, presents a greener alternative that minimizes hazardous waste. bldpharm.com The use of bromide-bromate salts, which generate only aqueous salt solutions as byproducts, is a particularly promising approach for the bromination of various organic substrates, including heteroaromatics. mdpi.comorganic-chemistry.org

The table below summarizes potential green strategies for the synthesis of furan-based compounds, which are applicable to the production of this compound.

Synthetic Step Conventional Method Proposed Green Alternative Key Advantages
Starting Material Petroleum-based precursorsBiomass-derived 5-Hydroxymethylfurfural (HMF)Renewable feedstock, reduces fossil fuel dependence. nih.gov
Oxidation of HMF Heavy metal oxidants (e.g., CrO₃)Catalytic aerobic oxidation, electrochemical methods. uni.luAvoids toxic metals, uses air as oxidant, milder conditions.
Esterification Acid catalysis with excess alcoholEnzymatic catalysis, reactive distillation.High selectivity, mild conditions, reduced waste.
Bromination Molecular Bromine (Br₂)N-Bromosuccinimide (NBS), HBr/H₂O₂, Bromide-Bromate couple. nih.govImproved safety, reduced hazardous byproducts, higher selectivity. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

The synthetic utility of this compound is largely dictated by the reactivity of its functional groups. The bromomethyl group is an excellent leaving group, making the compound an ideal substrate for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, such as ethers, esters, azides, and amines, at the 5-position of the furan (B31954) ring. A study on the synthesis of derivatives from the related methyl-5-(hydroxymethyl)-2-furan carboxylate highlights the potential for creating a library of compounds through substitution at the methylene (B1212753) position. researchgate.net

Future research should systematically explore these transformations to build a diverse portfolio of furan derivatives. Beyond simple substitutions, the compound could serve as a precursor for more complex reaction cascades. For instance, the Piancatelli rearrangement, an acid-catalyzed transformation of furfuryl alcohols into 4-hydroxy-cyclopentanone derivatives, suggests that derivatives of this compound could be precursors to novel cyclopentanoid structures. nih.gov

Furthermore, the furan ring itself possesses a diene character, making it a participant in Diels-Alder reactions. researchgate.net This reactivity opens pathways to complex, three-dimensional bicyclic structures that are otherwise difficult to synthesize. Investigating the Diels-Alder reactivity of this compound with various dienophiles could lead to the development of novel molecular scaffolds for applications in medicinal chemistry and materials science.

Rational Design of Furan-Based Molecular Architectures

The bifunctional nature of this compound makes it an exemplary building block for the rational design of complex molecules and polymers. The ester and bromomethyl groups can be addressed with orthogonal reactivity, allowing for stepwise and controlled construction of target architectures.

In polymer science, this compound is a candidate for creating high-performance, bio-based polymers. acs.org The furan moiety can impart rigidity and favorable thermal properties to polymer backbones. acs.org It can be used to synthesize a variety of furan-based polyesters, polyamides, and epoxy resins. researchgate.net For example, the bromomethyl group can be converted to a hydroxyl or amine group to create a difunctional monomer ready for polycondensation reactions. Structure-property studies have shown that furan-based polymers can exhibit higher glass transition temperatures (Tg) compared to their phenyl-based analogues. acs.org

In medicinal chemistry, the furan scaffold is present in numerous biologically active compounds. ijabbr.com The rational design of new therapeutic agents can leverage this compound as a starting point to synthesize libraries of derivatives for biological screening. nih.gov For instance, new furan-based derivatives have been designed and synthesized to explore their cytotoxic activities against cancer cell lines. nih.gov

Another emerging area is the synthesis of metal-organic frameworks (MOFs). The ester group can be hydrolyzed to a carboxylic acid, creating a multitopic linker. The synthesis of MOFs using 2,5-furandicarboxylic acid has been demonstrated, resulting in frameworks with interesting structural diversity. rsc.orggoogle.com The bromomethyl group on the target compound offers a site for post-synthetic modification within the MOF structure, allowing for the tuning of the framework's chemical and physical properties.

Advanced Characterization of Furan-Derived Materials

As new materials are designed and synthesized from this compound, advanced characterization techniques are essential to understand their structure and properties. A multi-technique approach is necessary for a comprehensive analysis of these novel furan-based materials.

Spectroscopic and chromatographic methods are fundamental. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of key functional groups and to monitor the progress of polymerization. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure and purity of monomers and the microstructure of polymers. e3s-conferences.org Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is crucial for determining the molecular weight and molecular weight distribution of furan-based polymers. e3s-conferences.org

For materials applications, understanding thermal and mechanical properties is critical. Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of furan polymers. mdpi.com Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the materials, such as the glass transition temperature (Tg) and storage modulus, which relate to the material's stiffness and energy dissipation characteristics. mdpi.com X-ray diffraction (XRD) is essential for analyzing the crystalline structure of semi-crystalline polymers and for confirming the structure of MOFs. rsc.orgmdpi.com

The table below details key characterization techniques and their specific applications for furan-derived materials.

Technique Abbreviation Information Obtained Application Example
Fourier-Transform Infrared Spectroscopy FTIRIdentification of functional groups, reaction monitoring.Confirming the conversion of the bromomethyl group or polymerization. nih.gov
Nuclear Magnetic Resonance Spectroscopy NMRDetailed molecular structure, composition, and purity.Elucidating the precise structure of new furan derivatives and polymer repeat units. e3s-conferences.org
Gel Permeation Chromatography GPC / SECAverage molecular weight and polydispersity of polymers.Characterizing furan-based polyesters to correlate molecular weight with physical properties. e3s-conferences.org
Thermogravimetric Analysis TGAThermal stability, decomposition temperature, char yield.Assessing the suitability of furan epoxy resins for high-temperature applications. mdpi.com
Dynamic Mechanical Analysis DMAViscoelastic properties (storage modulus, loss modulus, tan δ), glass transition temperature (Tg).Determining the stiffness and operating temperature range of a furan-based composite material. mdpi.com
X-ray Diffraction XRDCrystalline structure, phase identification, atomic arrangement.Confirming the crystal structure of novel furan-based Metal-Organic Frameworks (MOFs). mdpi.com

The continued exploration into the synthesis, reactivity, and application of this compound holds significant promise for advancing sustainable chemistry. Overcoming the challenges in its green production and fully mapping its transformation potential will unlock a new generation of high-performance, bio-based materials and molecules.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl 5-(bromomethyl)furan-2-carboxylate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves bromination of methyl 5-(hydroxymethyl)furan-2-carboxylate using reagents like PBr₃ or NBS (N-bromosuccinimide) in anhydrous solvents (e.g., THF or DCM). Reaction progress is monitored via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity validation requires NMR (¹H/¹³C) for structural confirmation and HPLC (>95% purity threshold) . Melting point analysis (62–65°C) can further corroborate identity .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use ¹H NMR to identify furan ring protons (δ 6.5–7.5 ppm), the bromomethyl group (δ 3.5–4.0 ppm), and the methyl ester (δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl (170–175 ppm) and quaternary carbons. IR spectroscopy detects ester C=O (~1720 cm⁻¹) and furan C-O-C (~1250 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 205 (M⁺) .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound is a skin/eye irritant (R36/37/38). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How can catalytic systems like Sn-Beta or Zr-Beta enhance its reactivity in Diels-Alder applications?

  • Methodological Answer : this compound derivatives (e.g., methyl 5-(methoxymethyl)furan-2-carboxylate) undergo Diels-Alder reactions with ethylene under Sn-Beta or Zr-Beta catalysis. Sn-Beta favors selectivity (46% yield at 190°C/2 h), while Zr-Beta improves stability for prolonged reactions (81% selectivity at 6 h). Optimize temperature (190–220°C), pressure (20–30 bar), and catalyst loading (5–10 wt%) .

Q. How to resolve contradictions in reported reaction yields for bromomethylation?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DCM vs. THF), brominating agent (PBr₃ vs. NBS), or moisture sensitivity. Systematically test variables: (1) Dry solvents under molecular sieves, (2) Compare NBS (milder, fewer side products) vs. PBr₃ (higher reactivity), and (3) Monitor reaction kinetics via in situ FTIR .

Q. What structural analogs of this compound show promise in medicinal chemistry?

  • Methodological Answer : Replace the bromomethyl group with dichlorophenoxymethyl (as in 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to enhance bioactivity. Alternatively, substitute the ester with a nitrile (e.g., 5-(hydroxymethyl)furan-2-carbonitrile) for improved metabolic stability. SAR studies should evaluate cytotoxicity (MTT assay) and binding affinity (SPR) .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer : Degradation occurs via hydrolysis of the ester or bromomethyl group. Use stabilizers (e.g., BHT) in inert atmospheres (N₂). Conduct accelerated aging studies (40°C/75% RH) with LC-MS to track decomposition products. Store in amber vials with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.